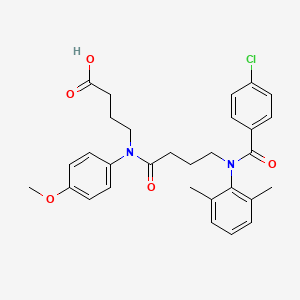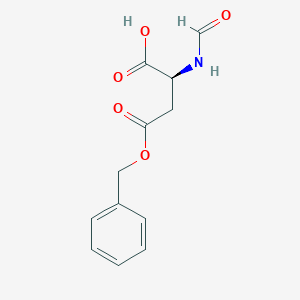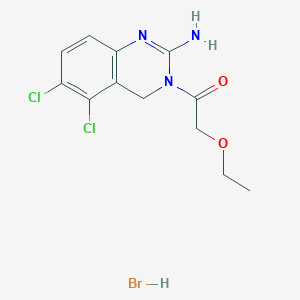
ethyl 2-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)acetate,hydrobromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide is a chemical compound with the molecular formula C12H14BrCl2N3O2.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide typically involves the reaction of cyanogen bromide with ethyl N-(2,3-dichloro-6-aminobenzyl)glycine . The reaction conditions often include controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert it into more reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance the reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can produce a variety of substituted quinazoline compounds .
Wissenschaftliche Forschungsanwendungen
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide has several scientific research applications:
Wirkmechanismus
The mechanism of action of Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 2-amino-5,6-dichloro-3(4H)-quinazolineacetate hydrobromide: A related compound with similar structural features.
Anagrelide-related compounds: These compounds share some structural similarities and are used in similar research contexts.
Uniqueness
Ethyl-5,6-dichloro-3,4-dihydro-2(1H)imino quinazoline-3-acetate hydrobromide is unique due to its specific substitution pattern on the quinazoline core, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C12H14BrCl2N3O2 |
|---|---|
Molekulargewicht |
383.07 g/mol |
IUPAC-Name |
1-(2-amino-5,6-dichloro-4H-quinazolin-3-yl)-2-ethoxyethanone;hydrobromide |
InChI |
InChI=1S/C12H13Cl2N3O2.BrH/c1-2-19-6-10(18)17-5-7-9(16-12(17)15)4-3-8(13)11(7)14;/h3-4H,2,5-6H2,1H3,(H2,15,16);1H |
InChI-Schlüssel |
GJFHQOZSUSMDDC-UHFFFAOYSA-N |
Kanonische SMILES |
CCOCC(=O)N1CC2=C(C=CC(=C2Cl)Cl)N=C1N.Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Methyl-1,3-dihydrofuro[3,4-c]pyridin-7-amine](/img/structure/B13793603.png)
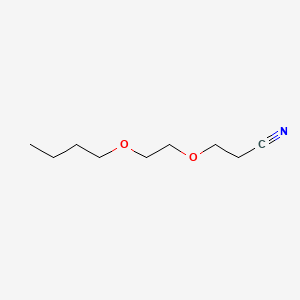

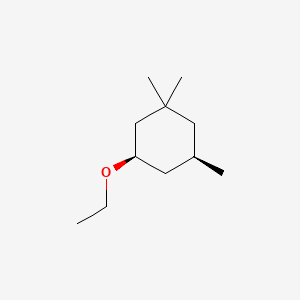

![[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate](/img/structure/B13793626.png)

![2-Amino-6-bromo-4H-benzo[D][1,3]oxazin-4-one](/img/structure/B13793649.png)
![Phenyl 4-amino-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13793651.png)

![4-[2-(3-Piperidyl)ethylamino]pyridine-3,5-diamine](/img/structure/B13793673.png)
![2,3-Carbonyldimercapto-[1,4]naphthoquinone](/img/structure/B13793675.png)
